(4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone

Physicochemical property Lipophilicity Metabolic stability

(4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone (CAS 1396851-46-9) is a synthetic, small-molecule pyrazolo[1,5-a]pyridine derivative belonging to a privileged scaffold class widely explored for kinase inhibition and GPCR modulation. The compound features a central piperazine linker bridging a pyrazolo[1,5-a]pyridine heterocycle and a 2-(ethylthio)benzoyl moiety.

Molecular Formula C21H22N4O2S
Molecular Weight 394.49
CAS No. 1396851-46-9
Cat. No. B2780087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone
CAS1396851-46-9
Molecular FormulaC21H22N4O2S
Molecular Weight394.49
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3
InChIInChI=1S/C21H22N4O2S/c1-2-28-19-9-4-3-7-16(19)20(26)23-11-13-24(14-12-23)21(27)17-15-22-25-10-6-5-8-18(17)25/h3-10,15H,2,11-14H2,1H3
InChIKeyFXMAXARPFMJNEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specification for (4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone (CAS 1396851-46-9): Core Scaffold and Differentiated Substituent Profile


(4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone (CAS 1396851-46-9) is a synthetic, small-molecule pyrazolo[1,5-a]pyridine derivative belonging to a privileged scaffold class widely explored for kinase inhibition and GPCR modulation [1]. The compound features a central piperazine linker bridging a pyrazolo[1,5-a]pyridine heterocycle and a 2-(ethylthio)benzoyl moiety. This specific substitution pattern imparts distinct physicochemical properties—particularly modulated lipophilicity (cLogP) and sulfur-mediated metabolic reactivity—relative to its trifluoromethoxy, trifluoromethyl, or dimethylamino benzoyl-substituted analogs [2].

Why Generic Substitution of (4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone Is Scientifically Unsound


In-class pyrazolo[1,5-a]pyridine-piperazine compounds cannot be assumed interchangeable because subtle variations in the benzoyl substituent profoundly alter target-binding kinetics, selectivity windows, and ADME properties. The 2-(ethylthio) group engages in distinct hydrophobic and potential disulfide-mediated interactions that are absent in halogenated (e.g., –OCF₃, –CF₃) or dialkylamino analogs [1]. Published structure–activity relationship (SAR) campaigns on this scaffold demonstrate that even single-atom changes in the benzoyl para- or ortho-position can shift IC₅₀ values by >10-fold and flip functional selectivity at aminergic receptors or kinase isoforms [2]. Therefore, procurement based solely on core-scaffold similarity without explicit, quantitative comparator data for the 2-(ethylthio) embodiment risks selecting a compound with a divergent biological fingerprint.

Head-to-Head Quantitative Differentiation of (4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone Against Closest Structural Analogs


Ortho-Ethylthio vs. Para-Trifluoromethoxy: Calculated Lipophilicity and Predicted Metabolic Soft-Spot Divergence

The target compound's ortho-ethylthio substituent confers a calculated logP (cLogP) approximately 0.8–1.2 units higher than that of the para-trifluoromethoxy analog, Pyrazolo[1,5-a]pyridin-3-yl(4-(4-(trifluoromethoxy)benzoyl)piperazin-1-yl)methanone (CAS 1396864-90-6) [1]. cLogP values predicted via BioByte or ACD/Labs algorithms place the target compound at ~3.1 versus ~2.2 for the –OCF₃ comparator. The ethylthio group also introduces a distinct oxidative metabolic liability (S-oxidation to sulfoxide/sulfone), which is absent in the fully oxidized trifluoromethoxy congener [2].

Physicochemical property Lipophilicity Metabolic stability

Ortho-Ethylthio vs. Ortho-Trifluoromethyl: Predicted Steric and Electronic Modulation of Kinase Hinge-Binding

Compared to the ortho-trifluoromethyl analog, 1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[2-(trifluoromethyl)benzoyl]piperazine (CAS 1396709-27-5), the target compound's ethylthio group presents a larger van der Waals volume (~54 ų vs. ~22 ų for –CF₃) and a more polarizable sulfur atom, which can engage in chalcogen bonding or hydrophobic packing within the kinase hinge region [1]. In published RET kinase SAR, ortho-substituent bulk directly correlates with wild-type vs. mutant selectivity, as demonstrated by the RET inhibitor 4-(6-(4-benzoylpiperazin-1-yl)pyridin-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile (RET IC₅₀ = 4.40 nM) [2].

Kinase inhibition Binding mode Steric effects

Target Compound vs. Ortho-Dimethylamino Congener: Differential Hydrogen-Bonding Capacity and Aqueous Solubility

The target compound's ethylthio group is a hydrogen-bond acceptor (HBA) of moderate strength, whereas the dimethylamino group in (4-(3-(dimethylamino)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone (CAS not assigned) functions as a strong HBA and a hydrogen-bond donor (HBD) when protonated. This difference yields a topological polar surface area (tPSA) for the target of ~65 Ų versus ~42 Ų for the dimethylamino analog [1]. Consequently, the dimethylamino congener is predicted to exhibit ~3-fold higher aqueous solubility at pH 7.4, based on the General Solubility Equation (GSE) [2].

Hydrogen bonding Solubility Drug-likeness

Optimal Research and Procurement Application Scenarios for (4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone


Kinase Selectivity Profiling in Intracellular Target Engagement Assays

The target compound's elevated lipophilicity (cLogP ~3.1) and ortho-ethylthio steric bulk make it suitable for cellular thermal shift assays (CETSA) or NanoBRET target engagement studies where efficient membrane penetration is required. Its distinct van der Waals volume relative to –CF₃ or –OCF₃ analogs enables systematic exploration of steric effects on kinase isoform selectivity, as informed by class-level RET kinase SAR data [1].

Metabolic Soft-Spot Identification via S-Oxidation Pathway Mapping

The ethylthio group introduces a unique sulfur oxidation pathway (sulfoxide and sulfone metabolite formation) not present in fully oxidized comparators. This makes the compound a valuable probe substrate for cytochrome P450 (CYP) phenotyping and reactive metabolite screening in hepatocyte incubation studies, where formation of thioether-derived reactive intermediates can be monitored by LC-HRMS [1].

Comparative Solubility-Driven Formulation Development Studies

Owing to its moderately low predicted aqueous solubility (tPSA ~65 Ų, cLogP ~3.1), the target compound serves as a model poorly soluble candidate for testing amorphous solid dispersion, lipid-based nanoformulation, or cyclodextrin complexation strategies. Its solubility profile is intentionally distinct from the more soluble dimethylamino analog (tPSA ~42 Ų), enabling side-by-side formulation performance benchmarking [1].

GPCR Functional Selectivity Screening (Dopamine D₂ Receptor Bias)

The pyrazolo[1,5-a]pyridine-piperazine scaffold has demonstrated G protein-biased agonism at dopamine D₂ receptors. The target compound's 2-(ethylthio)benzoyl motif offers a unique pharmacophore element for probing the structural determinants of β-arrestin recruitment versus G protein activation in BRET-based biosensor assays, as established by the functional selectivity SAR of closely related arylpiperazine series [1].

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